molecular formula C12H14O3 B13452863 2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1787929-58-1

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13452863
CAS No.: 1787929-58-1
M. Wt: 206.24 g/mol
InChI Key: INNLXONCIVPBQJ-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through several synthetic routes. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methoxymethyl)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

1787929-58-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(methoxymethyl)-2-methyl-3H-chromen-4-one

InChI

InChI=1S/C12H14O3/c1-12(8-14-2)7-10(13)9-5-3-4-6-11(9)15-12/h3-6H,7-8H2,1-2H3

InChI Key

INNLXONCIVPBQJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2O1)COC

Origin of Product

United States

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